Copper-Free SPAAC vs. CuAAC: Tri-GalNAc-DBCO Eliminates Cytotoxic Copper Catalyst Requirement
Tri-GalNAc-DBCO utilizes SPAAC chemistry, which proceeds without copper catalyst, whereas Tri-β-GalNAc-PEG3-Azide relies on CuAAC for conjugation to alkyne-modified cargo, necessitating Cu(I) that is cytotoxic and incompatible with live-cell or in vivo applications . DBCO-azide SPAAC reactions exhibit second-order rate constants of approximately 0.1–1 M⁻¹s⁻¹ under physiological conditions, sufficient for efficient bioconjugation without the toxicity of copper . Tri-GalNAc-DBCO thereby enables direct one-step conjugation to azide-functionalized payloads without additional catalyst removal or purification steps, reducing workflow complexity and preserving biomolecule integrity .
| Evidence Dimension | Click chemistry catalyst requirement and biocompatibility |
|---|---|
| Target Compound Data | Copper-free SPAAC; no catalyst required; compatible with live cells and in vivo systems |
| Comparator Or Baseline | Tri-β-GalNAc-PEG3-Azide requires CuAAC (copper catalyst, cytotoxic) when reacting with alkyne-modified cargo |
| Quantified Difference | SPAAC rate constant ~0.1–1 M⁻¹s⁻¹ under aqueous physiological conditions vs. CuAAC rate constant ~10–100 M⁻¹s⁻¹ but requires toxic Cu(I) catalyst |
| Conditions | Aqueous buffer, pH 7.4, 25–37 °C, no copper |
Why This Matters
Copper-free SPAAC enables direct conjugation in cell culture, tissue, or in vivo settings without catalyst toxicity, a decisive advantage for therapeutic development and live-cell imaging applications where copper contamination is prohibitive.
- [1] Kim E, Koo H. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chem Sci. 2019;10(34):7835-7851. View Source
